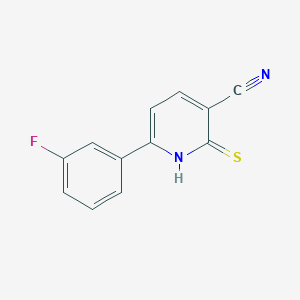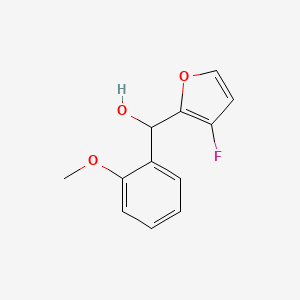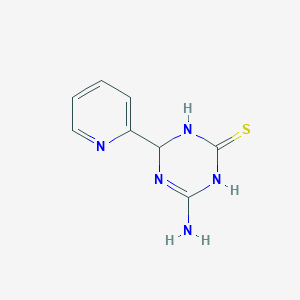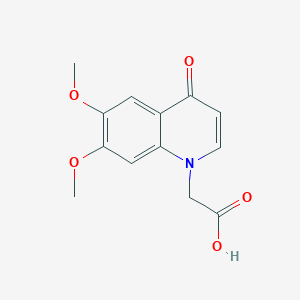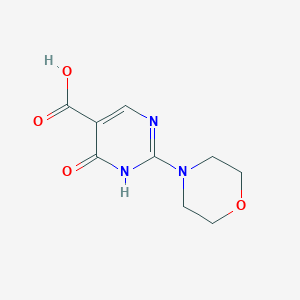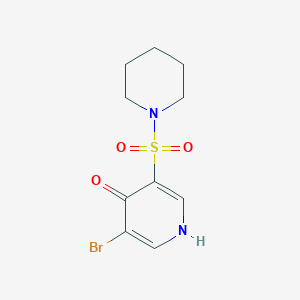
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a benzyl group with a trifluoromethyl substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzyl halides or trifluoromethylated benzyl derivatives. One common method involves the use of 4-methylthiazole-2-amine as a starting material, which is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or thiazole positions .
科学的研究の応用
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
作用機序
The mechanism of action of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl moiety but lacks the thiazole ring, resulting in different biological activities.
2-Methyl-4-(4-(trifluoromethyl)phenyl)-5-thiazolyl: This compound has a similar thiazole structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is unique due to the combination of its thiazole ring and trifluoromethylbenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H11F3N2S |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
4-methyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11F3N2S/c1-7-10(18-11(16)17-7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H2,16,17) |
InChIキー |
OHXRWMKRZKTADY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



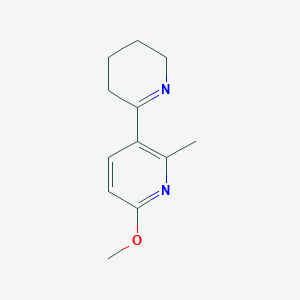
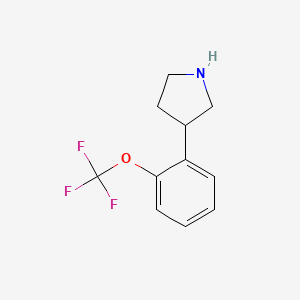


![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)
